molecular formula C16H13N5O B12929509 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide CAS No. 919991-24-5

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

Cat. No.: B12929509
CAS No.: 919991-24-5
M. Wt: 291.31 g/mol
InChI Key: ZCYIPPDXNQUWTG-UHFFFAOYSA-N
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Description

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Pyridin-3-yl Pyrimidine: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.

    Amination Reaction: The pyridin-3-yl pyrimidine is then subjected to an amination reaction with an appropriate amine to form the intermediate compound.

    Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.

    Benzamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is unique due to its specific combination of pyridine, pyrimidine, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

919991-24-5

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C16H13N5O/c17-15(22)11-3-1-5-13(9-11)20-16-19-8-6-14(21-16)12-4-2-7-18-10-12/h1-10H,(H2,17,22)(H,19,20,21)

InChI Key

ZCYIPPDXNQUWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)N

Origin of Product

United States

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